Precirol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8067-32-1 |

|---|---|

Molecular Formula |

C37H76O7 |

Molecular Weight |

633 g/mol |

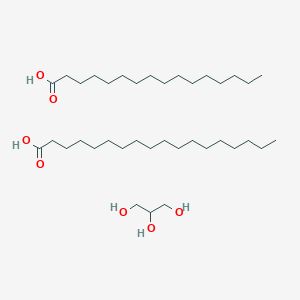

IUPAC Name |

hexadecanoic acid;octadecanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C18H36O2.C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);3-6H,1-2H2 |

InChI Key |

FETSQPAGYOVAQU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |

Other CAS No. |

8067-32-1 |

Synonyms |

glyceryl palmitostearate precirol precirol ATO 5 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Precirol® ATO 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the non-proprietary name glyceryl palmitostearate, is a highly versatile lipid excipient utilized extensively in the pharmaceutical and cosmetic industries.[1][2] Manufactured by Gattefossé, it is a mixture of mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids, with the diester fraction being predominant.[1][3][4] This white, fine powder with a faint odor is recognized for its utility as a lubricant, coating agent for taste masking, and as a matrix former in modified-release oral solid dosage forms.[1][3][5][6] Its lipophilic nature, characterized by a low Hydrophile-Lipophile Balance (HLB), makes it a key ingredient in various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound® ATO 5, complete with experimental methodologies and graphical representations of key processes.

Physicochemical Properties

The functional performance of this compound® ATO 5 in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties have been characterized using various analytical techniques, and the key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound® ATO 5

| Property | Value | References |

| Chemical Name | Glyceryl Palmitostearate | [1][5] |

| EP Name | Glycerol Distearate (Type I) | [7] |

| USFDA Name | Glyceryl Palmitostearate | [1] |

| Molecular Formula | C37H76O7 | [1][8] |

| Molecular Weight | 633.0 g/mol | [1][8] |

| Appearance | Fine white powder with a faint odor | [1] |

| HLB Value | 2 | [1] |

| Particle Size (D50) | 51 µm | [9] |

Table 2: Thermal and Rheological Properties of this compound® ATO 5

| Property | Value | References |

| Melting Point | 52-55 °C | [1][10] |

| Boiling Point | 200 °C | [1][10] |

| Storage Condition | 51-58 °C (Should not be stored above 35°C for extended periods) | [1][10] |

Table 3: Solubility Profile of this compound® ATO 5

| Solvent | Solubility | References |

| Chloroform | Freely Soluble | [1][10] |

| Dichloromethane | Freely Soluble | [1][10] |

| Ethanol (95%) | Practically Insoluble | [1][10] |

| Mineral Oil | Practically Insoluble | [1][10] |

| Water | Practically Insoluble | [1][10] |

Table 4: Pharmacopeial Specifications of this compound® ATO 5 (Glyceryl Palmitostearate)

| Parameter | Specification | References |

| Acid Value | < 6.0 | [10] |

| Iodine Value | < 3.0 | [10] |

| Saponification Value | 175-195 | [10] |

| Free Glycerin | < 1.0% | [10] |

| 1-Monoglycerides | 8.0-17.0% | [10] |

| Water Content | < 1.0% | [10] |

| Sulfated Ash | < 0.1% | [10] |

| Heavy Metals | < 10 ppm | [10] |

Experimental Protocols

The characterization of this compound® ATO 5 involves several analytical techniques to determine its thermal behavior, crystalline structure, and particle size. Below are detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine the melting point and thermal behavior of this compound® ATO 5.

-

Objective: To determine the melting point and thermal profile of this compound® ATO 5.

-

Instrumentation: A differential scanning calorimeter (e.g., DSC 25, TA Instruments).

-

Methodology:

-

Accurately weigh approximately 5 mg of this compound® ATO 5 into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed aluminum pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

Maintain a continuous purge of an inert gas, such as nitrogen, at a flow rate of 50 mL/min throughout the experiment.

-

The endothermic peak corresponding to the melting of the material is recorded and analyzed to determine the onset temperature and the peak melting temperature.

-

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is used to investigate the crystalline structure and polymorphic forms of this compound® ATO 5.

-

Objective: To characterize the crystalline nature and identify the polymorphic form of this compound® ATO 5.

-

Instrumentation: An X-ray diffractometer (e.g., Mini-Flex II, Rigaku Corp.).

-

Methodology:

-

Prepare a uniform powder sample of this compound® ATO 5.

-

Mount the sample onto the sample holder of the diffractometer.

-

The sample is irradiated with monochromatic Cu Kα radiation (at 30 kV and 15 mA).

-

The diffraction pattern is recorded over an angular range (2θ) from 3° to 60°.

-

The scan is performed at a specific rate, for example, 2 seconds per step.

-

The resulting diffractogram, which shows diffraction peaks at specific 2θ angles, is analyzed to determine the crystalline structure. Aged this compound® ATO 5 typically shows several peaks between 15° and 25° 2θ.

-

Particle Size Analysis by Laser Diffraction

Laser diffraction is a common method for determining the particle size distribution of this compound® ATO 5 powder.

-

Objective: To measure the particle size distribution of this compound® ATO 5.

-

Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Beckman Coulter, or Sympatec).

-

Methodology (Dry Dispersion):

-

Ensure the sample is dry and free-flowing.

-

Utilize a dry powder feeder to introduce the sample into the measurement zone.

-

Disperse the powder using a jet of compressed air at a defined pressure. The dispersion pressure is a critical parameter and should be optimized to ensure complete deagglomeration without causing particle fracture.

-

A laser beam is passed through the dispersed sample.

-

The light scattered by the particles is measured by a series of detectors at various angles.

-

The particle size distribution is calculated from the scattering pattern using the Mie or Fraunhofer theory. The result is typically reported as a volume-based distribution, with parameters such as D10, D50, and D90.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships relevant to the application of this compound® ATO 5.

Conclusion

This compound® ATO 5 is a well-characterized lipid excipient with a unique set of physicochemical properties that make it invaluable in pharmaceutical formulation development. Its defined melting range, hydrophobicity, and particle size contribute to its effectiveness as a lubricant, taste-masking agent, and sustained-release matrix former. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this excipient, ensuring its optimal performance in various drug delivery applications. The provided workflows for key manufacturing processes, such as hot-melt extrusion, further illustrate its practical application in creating advanced dosage forms. For researchers and drug development professionals, a thorough understanding of these properties and methodologies is crucial for harnessing the full potential of this compound® ATO 5 in developing safe, effective, and patient-centric medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solid Lipid Nanoparticles Administering Antioxidant Grape Seed-Derived Polyphenol Compounds: A Potential Application in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. science.rsu.lv [science.rsu.lv]

- 10. pharmaexcipients.com [pharmaexcipients.com]

Precirol® ATO 5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Precirol® ATO 5, a widely used lipid excipient in the pharmaceutical industry. This document consolidates critical information regarding its material properties, safety data, and relevant experimental protocols to support researchers and drug development professionals in their formulation and safety assessment endeavors.

Chemical Identity and Composition

This compound® ATO 5 is the commercial name for Glyceryl Distearate, also known as Glyceryl Palmitostearate. It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) fatty acids, with the diester fraction being predominant.[1][2] Its safety for use in pharmaceutical products is inferred from its "Generally Recognized as Safe" (GRAS) status and its precedence of use in approved drug products.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound® ATO 5 is presented in the table below. This data is essential for understanding its behavior in various formulation processes.

| Property | Value | References |

| Synonyms | Glyceryl Distearate, Glyceryl Palmitostearate | [2][3] |

| Appearance | Fine white to off-white powder | [2] |

| Melting Range | 50 - 60 °C | [2][4] |

| Particle Size (Typical) | 51 µm | |

| HLB Value | ~2 | |

| Solubility | Practically insoluble in water; Soluble in methylene chloride; Sparingly soluble in acetone and ethanol. | |

| Molecular Formula | C37H72O5 (for Glyceryl Distearate) |

Pharmaceutical Applications

This compound® ATO 5 is a versatile excipient with multiple functionalities in oral solid dosage forms.[3] Its primary applications include:

-

Lubricant and Flow Aid: It is used in powder blends for filling capsules and in tablet manufacturing to improve powder flowability and reduce friction during tablet compression.[1][2][3]

-

Taste Masking: It serves as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs).[1][2][3][5]

-

Modified Release Matrix Former: It can be used to create sustained-release solid dosage forms.[3]

-

Lipid-Based Formulations: It is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for enhanced drug delivery.

Safety and Toxicology

For a comprehensive safety assessment of any new excipient, a standard battery of toxicological studies is typically performed according to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

The assessment of acute oral toxicity is crucial for understanding the potential hazards of a substance upon a single ingestion. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.[1][7]

Dermal Irritation and Sensitization

To evaluate the potential for skin irritation, in vitro methods using reconstructed human epidermis models are now widely accepted and are described in OECD Test Guideline 439.[8][9][10] These tests assess cell viability after exposure to the test substance to classify it as an irritant or non-irritant. For skin sensitization, a guinea pig maximization test or a murine local lymph node assay (LLNA) would be conducted.

Inhalation Toxicity

As this compound® ATO 5 is a fine powder, the potential for inhalation exposure during manufacturing and handling exists. A comprehensive safety evaluation would include an assessment of acute inhalation toxicity.

The following diagram illustrates a logical workflow for assessing the safety of a pharmaceutical excipient like this compound® ATO 5.

Handling and Storage

Proper handling and storage of this compound® ATO 5 are essential to maintain its quality and ensure personnel safety.

-

Storage: Store in a well-closed container in a cool, dry place, protected from light. Avoid temperatures above 35°C.[6]

-

Handling: As with any fine powder, handling should be carried out in a well-ventilated area to minimize dust generation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended.[11][12][13][14] For operations with a high potential for dust generation, respiratory protection should be considered.

The following diagram outlines a standard workflow for the safe handling of powdered pharmaceutical excipients in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. cir-safety.org [cir-safety.org]

- 3. oecd.org [oecd.org]

- 4. This compound® ATO 5 ⋅ Gattefossé [gattefosse.com]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. iivs.org [iivs.org]

- 11. pppmag.com [pppmag.com]

- 12. lindstromgroup.com [lindstromgroup.com]

- 13. pharmatimesofficial.com [pharmatimesofficial.com]

- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

A Technical Guide to the Mechanism of Action of Glyceryl Palmitostearate in Modified Drug Release

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Glyceryl palmitostearate (GPS), commercially known as Precirol® ATO 5, is a highly versatile lipid excipient utilized extensively in the pharmaceutical industry.[1][2][3] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, existing as a fine, white, waxy powder with a melting range of approximately 50-60°C.[1][3][4] While it serves multiple functions, including as a tablet and capsule lubricant, its primary application in advanced drug delivery is as a lipophilic matrix former for creating sustained- and controlled-release oral solid dosage forms.[1][3][4][] Its hydrophobic nature and physiological inertness make it an ideal candidate for modulating the release of a wide range of active pharmaceutical ingredients (APIs).

2.0 Core Mechanism of Action: The Hydrophobic Matrix System

The fundamental mechanism by which glyceryl palmitostearate controls drug release is through the formation of an inert, non-swellable, hydrophobic matrix that entraps the API.[4][] Unlike hydrophilic matrices that swell to form a gel layer, the lipid matrix largely maintains its structural integrity in the gastrointestinal tract. Drug release from this system is governed by two primary, often simultaneous, processes: diffusion and erosion .

-

Diffusion: Upon ingestion, aqueous gastrointestinal fluid penetrates the matrix through a network of pores and capillaries. The API dissolved within this penetrating fluid then diffuses out of the matrix down a concentration gradient. The tortuosity and porosity of the matrix are critical determinants of the diffusion rate.[6][7][8]

-

Erosion: The lipid matrix undergoes slow surface erosion, potentially aided by lipolytic enzymes in the GI tract.[9][10] This process gradually exposes new layers of the drug-loaded matrix to the surrounding fluid, contributing to the overall release profile, especially for poorly water-soluble drugs.

The interplay between these two mechanisms dictates the drug's release kinetics. For water-soluble drugs, diffusion is often the dominant mechanism, while for poorly soluble drugs, release is more dependent on the rate of matrix erosion.

3.0 Key Factors Modulating Drug Release

The release profile from a glyceryl palmitostearate matrix is not fixed and can be precisely engineered by manipulating several formulation and process variables.

3.1 Formulation Variables

-

GPS Concentration: The release rate is inversely proportional to the concentration of GPS in the matrix. Higher lipid content results in a denser, less porous matrix structure, which increases the diffusional path length for the drug and slows its release.[3][4]

-

Hydrophilic Pore-Formers: The incorporation of water-soluble excipients, such as mannitol, lactose, or hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), is a common strategy to accelerate drug release.[6][11] These agents dissolve in the GI fluid, creating a network of channels within the lipid matrix, thereby increasing its effective porosity and facilitating faster drug diffusion.[7][11]

-

Surfactants: The addition of surfactants can improve the wetting of the hydrophobic matrix, allowing for more rapid penetration of the dissolution medium and potentially increasing the release rate.[7]

3.2 Process Variables

-

Manufacturing Method: The technique used to prepare the dosage form significantly impacts the matrix structure.

-

Melt Granulation/Extrusion: These hot-melt techniques involve melting the GPS to incorporate the drug, followed by cooling and solidification. This process typically creates a very dense, uniform matrix, leading to a slower, more controlled release.[2][3][12]

-

Direct Compression: Simple blending of powdered GPS with the API and other excipients followed by compression results in a more porous matrix compared to melt granulation, generally yielding a faster release profile.[3][4]

-

-

Compression Force: In direct compression, higher compression forces reduce the porosity of the matrix tablet, which can slow the ingress of fluid and subsequently decrease the rate of drug release.[3][8]

3.3 API Properties

-

Drug Solubility: The intrinsic solubility of the API is a critical factor. The release of highly water-soluble drugs is primarily controlled by diffusion through the matrix pores. In contrast, the release of poorly water-soluble drugs is often limited by their slow dissolution rate within the matrix itself.[8][9][13]

4.0 Quantitative Analysis of Drug Release

The effects of formulation variables can be quantified through in vitro dissolution studies. The following tables summarize representative data on how different factors influence drug release from a GPS matrix.

Table 1: Effect of GPS Concentration on Drug Release

| Time (hours) | 10% GPS (% Released) | 30% GPS (% Released) | 50% GPS (% Released) |

|---|---|---|---|

| 1 | 45 | 25 | 15 |

| 4 | 75 | 50 | 35 |

| 8 | 95 | 70 | 55 |

| 12 | >99 | 85 | 70 |

Note: Data is illustrative, based on the principle that increased GPS content decreases the release rate.[3][4]

Table 2: Effect of Pore-Former (Mannitol) on Theophylline Release from a GPS Matrix

| Time (hours) | 0% Mannitol (% Released) | 15% Mannitol (% Released) | 45% Mannitol (% Released) |

|---|---|---|---|

| 1 | 20 | 35 | 50 |

| 4 | 45 | 65 | 85 |

| 8 | 60 | 90 | >99 |

Note: Data is representative of studies showing that incorporating a soluble excipient like mannitol increases the drug release rate.[6][7]

5.0 Standard Experimental Protocols

To characterize the performance and mechanism of GPS-based formulations, a series of standard analytical techniques are employed.

5.1 In Vitro Dissolution Testing This is the most critical experiment for assessing the drug release profile.

-

Apparatus: USP Apparatus 2 (Paddle) is commonly used.

-

Method:

-

Place the tablet in a vessel containing 900 mL of a specified dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.

-

Rotate the paddle at a constant speed, typically 50 or 75 RPM.

-

Withdraw aliquots of the medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).

-

Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

-

Analyze the samples for drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[7]

-

5.2 Thermal Analysis (Differential Scanning Calorimetry - DSC) DSC is used to assess the physical state of the API within the matrix and to detect potential drug-excipient interactions.

-

Method:

-

Accurately weigh 3-5 mg of the sample (pure drug, GPS, physical mixture, or final formulation) into an aluminum pan.

-

Seal the pan and place it in the DSC cell alongside an empty reference pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

-

Record the heat flow to detect thermal events such as melting (endotherms) or crystallization (exotherms). A shift or disappearance of the drug's melting peak in the formulation can indicate its dissolution or amorphization within the lipid matrix.[14][15][16]

-

5.3 Structural and Morphological Analysis

-

X-Ray Powder Diffraction (XRPD): This technique provides information on the crystalline state of the components. A disappearance of characteristic crystalline peaks of the drug in the final formulation suggests conversion to an amorphous or molecularly dispersed state.[15]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface and cross-sectional morphology of the matrix tablet, both before and after dissolution. This allows for direct observation of the matrix porosity and the changes that occur during the drug release process.[14]

Glyceryl palmitostearate is a key functional excipient for developing oral sustained-release dosage forms. Its mechanism of action is centered on the formation of a hydrophobic, non-swelling matrix from which drug release is controlled primarily by diffusion through a porous network and slow surface erosion. The remarkable utility of GPS lies in the tunability of this system; by carefully selecting the GPS concentration, incorporating functional excipients like pore-formers, and choosing an appropriate manufacturing process, formulators can precisely engineer a wide array of drug release profiles to meet specific therapeutic objectives.

References

- 1. This compound® ATO 5 ⋅ Gattefossé [gattefosse.com]

- 2. US5403593A - Melt granulated compositions for preparing sustained release dosage forms - Google Patents [patents.google.com]

- 3. phexcom.com [phexcom.com]

- 4. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. nlc-bnc.ca [nlc-bnc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Drug Release from Lipid Microparticles—Insights into Drug Incorporation and the Influence of Physiological Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of drug release from glyceryl palmitostearate-alginate beads via heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studying effect of glyceryl palmitostearate amount, manufacturing method and stability on polymorphic transformation and dissolution of rifaximin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Precirol's HLB Value and its Impact on Emulsion Stability

Introduction

In the realm of pharmaceutical sciences and drug delivery, the formulation of stable emulsions and lipid-based carriers is paramount for the effective delivery of active pharmaceutical ingredients (APIs). A key parameter governing the formation and stability of these systems is the Hydrophile-Lipophile Balance (HLB) of the excipients used. This technical guide provides a comprehensive examination of Precirol® ATO 5, a widely utilized lipid excipient, focusing on its specific HLB value and the consequential impact on the stability of emulsion and nanoparticle systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the properties of this compound for robust formulation design.

Section 1: Understanding the Hydrophile-Lipophile Balance (HLB) System

The HLB system is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant or emulsifying agent. The scale typically ranges from 0 to 20. A lower HLB value indicates a more lipophilic (oil-loving) nature, making the substance more soluble in oil and suitable for forming water-in-oil (W/O) emulsions. Conversely, a higher HLB value signifies a more hydrophilic (water-loving) character, indicating better solubility in water and suitability for creating oil-in-water (O/W) emulsions.

The stability of an emulsion is critically dependent on the choice of emulsifier. Maximum stability is often achieved when the HLB value of the emulsifier system closely matches the "required HLB" of the oil phase.[1][2][3] This alignment ensures that the emulsifier positions itself effectively at the oil-water interface, reducing interfacial tension and creating a stable barrier against droplet coalescence.

Caption: Role of HLB value in determining the type of emulsion formed.

Section 2: this compound® ATO 5: Properties and HLB Value

This compound® ATO 5, with the non-proprietary name Glyceryl Palmitostearate, is a lipid excipient composed of a mixture of mono-, di-, and triglycerides of C16 (palmitic) and C18 (stearic) fatty acids.[4][5] It is a fine, white powder with a faint odor and is widely used in oral solid dosage formulations.

The defining characteristic of this compound® ATO 5 in the context of emulsions is its very low HLB value, which is approximately 2 .[4][6] This value firmly places it in the lipophilic category of excipients. Due to this pronounced hydrophobic character, this compound® ATO 5 is not used as a primary emulsifier for stabilizing conventional oil-in-water emulsions. Instead, its utility is found in its role as a lipid matrix former, particularly in the development of advanced drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[7][8]

Table 1: Physicochemical Properties of this compound® ATO 5

| Property | Value | Reference |

| Chemical Name | Glyceryl Palmitostearate | [4] |

| HLB Value | ~2 | [4][6] |

| Melting Point | 52-55°C | [5] |

| Appearance | Fine, white powder | [4] |

| Functional Category | Lubricant, Coating Agent, Modified Release Matrix | [8][9][10] |

| Particle Size (Typical) | 51 µm | [7] |

Section 3: Impact of this compound's Low HLB on Emulsion Stability

The low HLB of this compound dictates its function within emulsion-like systems. It does not act to stabilize oil droplets in water by itself. Rather, it constitutes the solid lipid core of nanoparticles. The stability of these dispersions is therefore not dependent on this compound's emulsifying properties, but on the co-formulation with appropriate surfactants and emulsifiers that provide the required surface activity. The overall stability of an emulsion or nanoparticle dispersion is threatened by several physical instability mechanisms.

Caption: Key mechanisms leading to the physical instability of emulsions.

In this compound-based SLNs, stability is achieved by selecting surfactants (e.g., Poloxamers, Tweens, Gelucires) that adsorb onto the surface of the solid lipid nanoparticle. These surfactants provide either steric hindrance or electrostatic repulsion (or both), preventing the nanoparticles from aggregating (flocculation) and eventually fusing (coalescence). The choice of surfactant and its concentration is critical to achieving a stable final formulation with a long shelf-life.

Section 4: Quantitative Analysis of this compound-Based Formulations

The stability of this compound-based nanoparticle dispersions is assessed through various quantitative measures, primarily particle size, polydispersity index (PDI), and zeta potential. A small particle size and a low PDI (typically < 0.3) are desirable, indicating a narrow size distribution. The zeta potential provides an indication of the surface charge; a higher absolute value (e.g., > |20| mV) generally correlates with better electrostatic stability.

Table 2: Influence of Formulation Parameters on the Stability of this compound-based Nanoparticle Dispersions

| Formulation Base | Surfactant(s) | Particle Size (nm) | PDI | Zeta Potential (mV) | Key Finding | Reference |

| This compound ATO 5 | Not specified | 259 ± 2 | Not specified | -12.3 ± 0.6 | Optimized hot homogenization process yielded nanoparticles of this size. | [11][12] |

| This compound ATO 5 (5%) | Gelucire® 44/14 (3.5%) | 95 - 75 | < 0.25 | Not specified | Gelucire® 44/14 was superior to Pluronic F68 or Tween 80, markedly reducing particle size. | [13] |

| This compound ATO 5 (5%) | Pluronic® F68 (1.5%) | ~600 - 400 | > 0.3 | Not specified | Pluronic F68 resulted in significantly larger particle sizes compared to Gelucire. | [13] |

| This compound ATO 5 + Gelucire® 50/13 | Not specified | 139 - 283 | Not specified | +25.6 to +43.4 | The combination of lipids yielded stable nanoparticles with a positive surface charge. | [14] |

Section 5: Experimental Protocols

Detailed and reproducible experimental methods are crucial for developing and characterizing stable this compound-based formulations.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound by Hot Homogenization

This is a widely adopted method for producing SLNs.[11][12][13]

Methodology:

-

Preparation of Lipid Phase: Weigh the required amount of this compound® ATO 5 and, if applicable, the lipophilic API. Heat the mixture approximately 5-10°C above the melting point of this compound (i.e., to 65-70°C) under constant stirring until a clear, homogenous lipid melt is obtained.

-

Preparation of Aqueous Phase: In a separate vessel, dissolve the chosen surfactant(s) (e.g., Poloxamer 188, Gelucire® 44/14) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

-

Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase (or vice versa) and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 10,000 - 16,000 rpm) for a short period (e.g., 3-10 minutes). This forms a coarse oil-in-water pre-emulsion.

-

High-Energy Homogenization: Subject the hot pre-emulsion to a high-energy homogenization process to reduce the droplet size to the nanometer range. This can be achieved by:

-

High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure.

-

Ultrasonication: Immerse a probe sonicator into the pre-emulsion and apply high-intensity ultrasound for a specific duration (e.g., 3-5 minutes) and amplitude.

-

-

Cooling and Solidification: Cool the resulting nanoemulsion down to room temperature or below while stirring. The lipid droplets solidify, forming the solid lipid nanoparticles.

-

Storage: Store the final SLN dispersion under controlled conditions (e.g., 4°C) for further analysis.

Caption: Experimental workflow for SLN preparation via hot homogenization.

Protocol 2: Characterization of Emulsion/Dispersion Stability

Methodology:

-

Particle Size and Polydispersity Index (PDI) Analysis:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute a sample of the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

-

-

Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Dilute the SLN dispersion in an appropriate medium (often 10 mM NaCl solution to maintain constant ionic strength). Inject the sample into a specialized zeta potential cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.

-

-

Entrapment Efficiency (EE%) and Drug Loading (DL%):

-

Technique: Indirect method using ultracentrifugation.

-

Procedure: Place a known amount of the SLN dispersion into a centrifuge tube with a filter unit (e.g., Amicon® Ultra). Centrifuge at high speed to separate the nanoparticles from the aqueous medium containing the free, unentrapped drug. Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). Calculate EE% and DL% using the following formulas:

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

-

-

-

Physical Stability Assessment:

-

Procedure: Store the SLN dispersion at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 1-6 months). At regular intervals, withdraw samples and visually inspect for any signs of instability such as aggregation, sedimentation, or creaming.[11] Concurrently, measure the particle size, PDI, and zeta potential to monitor any changes over time.

-

Conclusion

This compound® ATO 5 is a highly lipophilic excipient, characterized by a low HLB value of approximately 2. This property makes it unsuitable as a primary emulsifier for traditional emulsions. However, it is this very lipophilicity that establishes its critical role as a solid lipid matrix in the formulation of advanced drug delivery systems like Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. The stability of these this compound-based dispersions is not derived from its own surface activity but is conferred by the judicious selection of co-emulsifiers and surfactants that provide a robust stabilizing layer at the nanoparticle-water interface. A thorough understanding of this compound's HLB value allows formulation scientists to effectively utilize it in creating stable, high-performance lipid nanoparticle systems for enhanced drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. phexcom.com [phexcom.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. This compound | 8067-32-1 | Benchchem [benchchem.com]

- 9. This compound® ATO 5 ⋅ Gattefossé [gattefosse.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Evaluating the production process of Solid lipid nanoparticles: The effect of process parameters on the physicochemical properties of pre and final emulsion [fsct.modares.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Solid Lipid Nanoparticles Administering Antioxidant Grape Seed-Derived Polyphenol Compounds: A Potential Application in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of Precirol ATO 5 in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the chemical name glyceryl palmitostearate, is a versatile lipid excipient widely utilized in the pharmaceutical industry.[1] Composed of a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, it serves various functions, including as a lubricant, binder, and a matrix former for sustained-release formulations.[1] A thorough understanding of its solubility in common organic solvents is paramount for effective formulation development, particularly in processes such as solvent granulation, coating, and the preparation of solid lipid nanoparticles. This technical guide provides a comprehensive overview of the solubility characteristics of this compound ATO 5, details experimental protocols for its determination, and offers a logical workflow for solubility assessment.

Physicochemical Properties of this compound ATO 5

This compound ATO 5 is a fine, white to off-white powder with a waxy texture. Its lipophilic nature, stemming from the long hydrocarbon chains of palmitic and stearic acids, is the primary determinant of its solubility behavior. The general principle of "like dissolves like" is central to understanding its interaction with various solvents.

Solubility of this compound ATO 5 in Organic Solvents

Table 1: Qualitative Solubility of this compound ATO 5 in Common Solvents

| Solvent Classification | Solvent | Solubility Profile | Reference |

| Halogenated | Chloroform | Freely Soluble | [2][] |

| Dichloromethane | Freely Soluble | [2][] | |

| Alcohols | Ethanol (95%) | Practically Insoluble | [2][4] |

| Methanol | Data not available | ||

| Ketones | Acetone | Data not available | |

| Esters | Ethyl Acetate | Data not available | |

| Ethers | Tetrahydrofuran (THF) | Data not available | |

| Alkanes | Hexane | Data not available | |

| Oils | Mineral Oil | Practically Insoluble | [2] |

| Aqueous | Water | Practically Insoluble | [2][4] |

Note: "Freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Practically insoluble" suggests that more than 10,000 parts of solvent are required to dissolve 1 part of solute. The lack of specific quantitative data highlights the necessity for experimental determination for precise formulation work.

Experimental Protocol for Determining the Solubility of this compound ATO 5

For a precise quantitative determination of this compound ATO 5 solubility in a specific organic solvent, a gravimetric method can be employed. This method is straightforward and relies on the accurate measurement of mass.

Objective: To determine the saturation solubility of this compound ATO 5 in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound ATO 5 powder

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (readability to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (e.g., 20 mL screw-cap glass vials)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven for drying

-

Glassware: beakers, graduated cylinders, pipettes

-

Spatula

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent (e.g., 10 mL) to a series of vials.

-

Add an excess amount of this compound ATO 5 to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, with intermittent vigorous shaking.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound ATO 5 (e.g., 60-70 °C). Ensure the oven is in a well-ventilated area or under a fume hood.

-

Continue drying until a constant weight of the dried this compound ATO 5 is achieved. This indicates that all the solvent has been removed.

-

Allow the vial to cool to room temperature in a desiccator before final weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound ATO 5 by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

-

The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

Solubility (mg/mL) = (Mass of dried this compound ATO 5 in mg) / (Volume of the filtered supernatant in mL)

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound ATO 5, a critical process in pharmaceutical formulation and development.

Caption: A logical workflow for the experimental determination of this compound ATO 5 solubility.

Conclusion

The solubility of this compound ATO 5 is a critical parameter for its successful application in pharmaceutical formulations. While it is known to be freely soluble in halogenated solvents like chloroform and dichloromethane and practically insoluble in polar solvents like ethanol and water, precise quantitative data for a broader range of organic solvents is not widely published.[2][][4] Therefore, experimental determination using methods such as the gravimetric protocol detailed in this guide is essential for formulation scientists. The provided workflow and experimental details offer a solid foundation for researchers to accurately assess the solubility of this compound ATO 5 and optimize their formulation processes.

References

Navigating the Formulation Landscape with Precirol ATO 5: A Technical Guide to its Regulatory Status and Applications

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Regulatory Standing and Multifaceted Applications of Precirol ATO 5 in Pharmaceutical Formulations.

This in-depth guide offers a thorough examination of this compound ATO 5 (Glyceryl Distearate/Palmitostearate), a versatile lipid excipient, and its role in modern drug delivery systems. It provides a detailed overview of its regulatory acceptance in key global markets, presents its physicochemical properties in a clear, comparative format, and outlines detailed experimental protocols for its principal applications.

Regulatory Status: A Global Perspective

This compound ATO 5 enjoys a favorable regulatory status across major pharmaceutical markets, underscoring its safety and utility in a wide range of dosage forms. Its acceptance is primarily based on its chemical identity as Glyceryl Distearate or Glyceryl Palmitostearate, which is recognized by major pharmacopoeias.

United States: In the United States, this compound ATO 5 is considered a well-established excipient. It is listed in the US Pharmacopeia-National Formulary (USP-NF).[1] The Food and Drug Administration (FDA) has assigned it the UNII code 73071MW2KM, with the preferred substance name being GLYCERYL DISTEARATE.[2] Crucially, it holds Generally Regarded as Safe (GRAS) status, which signifies a high degree of confidence in its safety for use in pharmaceutical products.[1][3] Its precedence of use in numerous approved drug products further solidifies its standing with the FDA.[1][3]

Europe: Similarly, in Europe, this compound ATO 5 conforms to the European Pharmacopoeia (Ph. Eur.) monograph for Glycerol Distearate (Type I).[1][2] This compliance ensures that it meets the quality and purity standards required for use in medicinal products across the European Union.

Canada: Health Canada's Natural Health Products Ingredients Database lists Glyceryl Distearate as an approved non-medicinal ingredient for topical use as a lubricant and emollient.[4] While a specific entry for its use in oral pharmaceuticals in the main Drug Product Database is not readily available through public search, its recognition as a USP/NF and Ph. Eur. compliant excipient generally facilitates its acceptance in Canadian drug formulations.

Japan: In Japan, the registration of pharmaceutical excipients can be managed through the Drug Master File (DMF) system, which is overseen by the Pharmaceuticals and Medical Devices Agency (PMDA).[5][6] While a direct search for "this compound ATO 5" or "Glyceryl Palmitostearate" in the English version of the Japanese Pharmacopoeia (JP) does not yield an immediate monograph, there are chemical suppliers that explicitly offer Glyceryl Palmitostearate conforming to JP standards.[7] This indicates a clear pathway for its use in pharmaceutical products intended for the Japanese market, contingent on the necessary DMF registration by the manufacturer.[5][6]

Physicochemical and Functional Properties

This compound ATO 5 is a multi-functional lipid excipient valued for its versatility in pharmaceutical manufacturing.[8] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant.[1][2]

| Property | Value | Reference(s) |

| Chemical Name | Glyceryl Distearate, Glyceryl Palmitostearate | [2][9] |

| Appearance | Fine white powder with a faint odor | [8] |

| Melting Range | 50 - 60 °C | [2] |

| HLB Value | 2 | [8] |

| Particle Size (typical) | 51 µm | |

| Acid Value | ≤ 6.0 | [9] |

| Saponification Value | 175 - 195 | [9] |

| Iodine Value | ≤ 3.0 | [9] |

| Free Glycerin | ≤ 1.0% | [9] |

| Solubility | Freely soluble in chloroform and dichloromethane; practically insoluble in ethanol, mineral oil, and water. | [] |

Functional Applications and Typical Concentrations:

| Application | Typical Concentration (% w/w) | Reference(s) |

| Tablet and Capsule Lubricant | 0.5 - 5% | [9] |

| Sustained-Release Matrix Former | 10 - 50% | [9] |

| Taste Masking Coating Agent | 20% (in binary mixture with API) | [4][11][12] |

| Binder in Orally Disintegrating Tablets | ≤ 5% | [13] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound ATO 5 in pharmaceutical formulation development.

Taste Masking via High Shear Coating

This protocol describes a solvent-free method for taste masking active pharmaceutical ingredients (APIs) using this compound ATO 5 in a high shear mixer.[4][12]

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API) with an undesirable taste

-

This compound® ATO 5

-

High shear coater/mixer with impeller and chopper

Procedure:

-

Homogenization: Prepare a binary mixture of 80% API and 20% this compound® ATO 5. Homogenize the mixture in the high shear coater at a low impeller speed (e.g., 50 rpm) for 3 minutes at ambient temperature.[12]

-

Heating via Friction: Increase the impeller speed to a high setting (e.g., 900 rpm) to generate friction and heat within the powder bed.[12]

-

Coating: Continue mixing at high speed until the temperature of the mixture reaches approximately 45°C. At this point, reduce the impeller speed (e.g., to 450 rpm) and start the chopper (e.g., at 500 rpm). Maintain these conditions for approximately 3 minutes as the partially molten this compound® ATO 5 coats the API particles. The ideal coating temperature is around 48°C, where about 15% of the this compound® ATO 5 is in a molten state.[4][12]

-

Cooling and Solidification: Reduce the impeller speed to a low setting (e.g., 50 rpm) to decrease friction and allow the mixture to cool. The chopper speed can also be reduced (e.g., to 100 rpm) to prevent agglomeration.[4]

-

Final Product: Continue mixing at low speed until the temperature drops to approximately 35°C, at which point the this compound® ATO 5 will have fully recrystallized, forming a solid, homogeneous film on the API particles. The taste-masked granules are then ready for further processing.[4]

Melt Granulation for Orally Disintegrating Tablets (ODTs)

This protocol outlines the use of this compound ATO 5 as a binder in the preparation of ODTs via melt granulation.[13]

Materials and Equipment:

-

Active Pharmaceutical Ingredient (e.g., Acetaminophen)

-

This compound® ATO 5 (as a meltable binder)

-

Superdisintegrant (e.g., Sodium Starch Glycolate)

-

Filler (e.g., Microcrystalline Cellulose)

-

Glidant (e.g., Colloidal Silicon Dioxide)

-

Lubricant (e.g., Magnesium Stearate)

-

Granulator with heating capabilities

-

Tablet press

Procedure:

-

Premixing: Dry blend the API, a portion of the filler, and the superdisintegrant in the granulator.

-

Melt Granulation: Add this compound® ATO 5 to the powder blend. Heat the mixture to a temperature above the melting point of this compound® ATO 5 (e.g., 75°C) while continuously mixing.[13] The molten this compound® ATO 5 will act as a binder, causing the powder particles to agglomerate into granules.

-

Cooling: Allow the granules to cool to room temperature while mixing at a lower speed to prevent the formation of large clumps.

-

Sizing: If necessary, pass the cooled granules through a sieve to obtain a uniform particle size distribution.

-

Final Blending: Add the remaining filler, glidant, and lubricant to the granules and blend until a homogenous mixture is achieved.

-

Tableting: Compress the final blend into tablets using a suitable tablet press. A study on ODTs found that an optimal concentration of 4.5-5% this compound ATO 5, combined with 8% sodium starch glycolate, provided good tablet hardness, friability, and disintegration time.[13]

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Melt Encapsulation

This protocol details the fabrication of drug-loaded SLNs using this compound ATO 5.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (e.g., 5-Fluorouracil)

-

This compound® ATO 5 (as the solid lipid)

-

Surfactant (e.g., Poloxamer 188)

-

Co-surfactant (e.g., Tween 80)

-

Ethanol

-

Deionized water

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Homogenizer (e.g., high-speed stirrer or ultrasonicator)

Procedure:

-

Lipid Phase Preparation: Melt the this compound® ATO 5 at a temperature approximately 5°C above its melting point. Add the API to the molten lipid and stir for 5 minutes. An aliquot of ethanol can be added to facilitate the homogeneous mixing of the drug in the lipid phase.

-

Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the coarse emulsion to high-speed homogenization or ultrasonication for a specified period to reduce the particle size to the nanometer range.

-

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath while stirring to allow the lipid to solidify and form SLNs.

-

Purification (Optional): The SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any unentrapped drug and excess surfactant.

Visualizing Processes and Relationships

The following diagrams, rendered in DOT language, illustrate key experimental workflows and logical relationships involving this compound ATO 5.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. ondrugdelivery.com [ondrugdelivery.com]

- 5. Registering Excipients in Japan via a Drug Master File [pacificbridgemedical.com]

- 6. Pharmaceutical, API, and Excipient Product Registration in Japan [pacificbridgemedical.com]

- 7. Glyceryl Palmitostearate, Glycerol Palmitostearate FCC Manufacturers [anmol.org]

- 8. scispace.com [scispace.com]

- 9. phexcom.com [phexcom.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. ondrugdelivery.com [ondrugdelivery.com]

- 13. farmaciajournal.com [farmaciajournal.com]

Precirol® ATO 5 for Oral Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, with the non-proprietary name Glyceryl Distearate (EP) or Glyceryl Palmitostearate (USFDA), is a highly versatile lipid excipient utilized extensively in the pharmaceutical industry for the development of oral drug delivery systems.[1][2] It is a mixture of mono-, di-, and triglycerides of palmitic (C16) and stearic (C18) acids, with the diester fraction being predominant.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of 2, makes it an excellent candidate for various formulation strategies aimed at modifying drug release, enhancing bioavailability, and improving patient compliance.[1] This technical guide provides a comprehensive overview of this compound® ATO 5, including its physicochemical properties, formulation techniques, and mechanisms of action in oral drug delivery.

Physicochemical Properties

This compound® ATO 5 is a fine, white powder with a faint odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for formulation development.

| Property | Value | References |

| Chemical Name | Glycerin palmitostearate, glycerol palmitostearate | [1] |

| Molecular Formula | C37H76O7 (representative) | [1] |

| Appearance | Fine white powder | [1] |

| Melting Range | 50 - 60 °C | [2] |

| HLB Value | 2 | [1] |

| Particle Size (D50) | 51.8 µm | [3] |

| Solubility | Freely soluble in chloroform and dichloromethane; practically insoluble in ethanol (95%), mineral oil, and water. | [4] |

| Regulatory Status | GRAS listed, included in the FDA Inactive Ingredients Guide (oral preparations). | [2][4] |

Applications in Oral Drug Delivery

This compound® ATO 5 is a multifunctional excipient with a wide range of applications in oral solid dosage forms.[1]

-

Modified Release Matrix Former: Its hydrophobic nature allows for the formation of a lipid matrix that can sustain the release of drugs.[1][5] The drug release rate can be modulated by varying the concentration of this compound® ATO 5 in the formulation.[1]

-

Lubricant and Flow Aid: It is used as a lubricant in tablet and capsule formulations, reducing friction during manufacturing processes.[1][2]

-

Taste Masking: this compound® ATO 5 can be used as a coating agent to mask the unpleasant taste of active pharmaceutical ingredients (APIs).[2][6]

-

Bioavailability Enhancement: As a lipid-based excipient, it can enhance the oral bioavailability of poorly water-soluble drugs by promoting their absorption.[1]

-

Nanoparticle Formulation: It is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are advanced drug delivery systems for targeted and controlled release.[2][7]

Formulation Technologies and Experimental Protocols

This compound® ATO 5 is amenable to various formulation technologies, including melt processes and nanoparticle preparation.

Hot-Melt Extrusion (HME)

HME is a solvent-free process used to create solid dispersions and matrix systems. This compound® ATO 5 is a suitable lipid for HME due to its low melting point and rapid recrystallization.[8]

Experimental Protocol for Hot-Melt Extrusion of a Niacin-Precirol® ATO 5 Matrix:

-

Blending: Dry blend the desired ratio of niacin and this compound® ATO 5 (e.g., 60:40 w/w).

-

Extrusion:

-

Use a co-rotating twin-screw extruder (e.g., Pharma 11 HME).

-

Set the barrel temperature profile. For a 60:40 niacin:this compound® ATO 5 blend, a suitable profile could be 45-45-50-53-50-53-54-54 °C from the feeding zone to the die.[8]

-

Set the screw speed (e.g., 50-200 rpm) and feed rate (e.g., 10-40 g/min ).[8]

-

Extrude the blend through a die (e.g., 1 mm).

-

-

Cooling and Milling: Allow the extrudates to cool and solidify at room temperature. Mill the extrudates to a suitable particle size for tableting.

-

Tableting: Compress the milled extrudates into tablets using a tablet press.

Quantitative Data: Niacin Release from HME Tablets

| Formulation (Niacin:this compound® ATO 5) | Time (hours) | Cumulative Drug Release (%) |

| 60:40 | 1 | ~20 |

| 60:40 | 4 | ~45 |

| 60:40 | 8 | ~65 |

| 60:40 | 12 | ~80 |

Note: Data is estimated from graphical representations in the cited literature and may vary based on specific experimental conditions.[8]

Experimental Workflow for Hot-Melt Extrusion

Caption: Workflow for preparing sustained-release tablets using HME.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, offering advantages like controlled release and improved stability.

Experimental Protocol for Preparation of 5-Fluorouracil (5-FU) loaded SLNs by Hot Melt Encapsulation: [9]

-

Lipid Phase Preparation:

-

Melt this compound® ATO 5 at a temperature 5°C above its melting point.

-

Add 5-FU to the molten lipid and stir for 5 minutes.

-

Add a small amount of ethanol to ensure homogenous mixing of the drug in the lipid phase.

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution of a surfactant (e.g., 1-3% Poloxamer 188) and a co-surfactant (e.g., 0.5% Tween 80).

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the lipid phase dropwise to the aqueous phase under continuous stirring.

-

Homogenize the mixture at high speed (e.g., 12,000 rpm for 3 minutes) to form a hot oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Allow the hot emulsion to cool to room temperature under continuous stirring.

-

Further reduce the particle size by sonication for 5 minutes.

-

-

Purification and Lyophilization:

-

Centrifuge the SLN dispersion (e.g., at 14,000 rpm for 20 minutes) and wash with deionized water.

-

Lyophilize the purified SLNs at -45°C under reduced pressure for 24 hours to obtain a dry powder.

-

Quantitative Data: Physicochemical Characterization of 5-FU-loaded SLNs

| Formulation (this compound® ATO 5 : Surfactant) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| SLN4 (Optimized) | 100.3 ± 2.86 | -18.2 ± 1.86 | 76.08 ± 2.42 |

| SLN5 | 88.54 ± 2.12 | -14.7 ± 1.54 | 71.34 ± 1.98 |

| SLN6 | 76.82 ± 1.48 | -11.3 ± 2.11 | 68.52 ± 2.15 |

Note: Data extracted from a study by Yasir et al. (2023).[9]

Preparation of Solid Lipid Nanoparticles (SLNs)

Caption: General workflow for the preparation of SLNs.

Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can lead to higher drug loading and reduced drug expulsion.

Experimental Protocol for Preparation of Levosulpiride (LSP)-loaded NLCs: [10]

-

Lipid and Aqueous Phase Preparation:

-

Select a suitable solid lipid (this compound® ATO 5) and liquid lipid (Labrasol) based on drug solubility and miscibility studies.

-

Melt the solid lipid and add the liquid lipid and the drug (LSP).

-

Separately, prepare an aqueous solution of surfactants (e.g., Tween 80 and Span 80).

-

Heat both phases to approximately 70°C.

-

-

Emulsification and Homogenization:

-

Add the aqueous phase to the lipid phase and homogenize at high speed to form a pre-emulsion.

-

Further reduce the particle size using a high-pressure homogenizer.

-

-

NLC Formation and Characterization:

-

Cool the nanoemulsion to room temperature to allow for the solidification of the lipid matrix and the formation of NLCs.

-

Characterize the NLCs for particle size, polydispersity index (PDI), and entrapment efficiency.

-

Quantitative Data: Pharmacokinetic Parameters of LSP-NLCs vs. LSP Dispersion in Rats

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |

| LSP Dispersion | 185.2 ± 21.4 | 2.0 | 632.8 ± 75.1 | 100 |

| LSP-NLCs | 811.5 ± 92.7 | 4.0 | 2164.5 ± 248.3 | 342 |

Note: Data from a study by Al-Haj et al. (2022).[10]

Preparation of Nanostructured Lipid Carriers (NLCs)

Caption: General workflow for the preparation of NLCs.

Mechanisms of Bioavailability Enhancement

This compound® ATO 5-based formulations can enhance the oral bioavailability of drugs through several mechanisms.

-

Improved Solubilization: The lipid matrix can solubilize lipophilic drugs in the gastrointestinal tract, increasing their concentration gradient for absorption.

-

Protection from Degradation: Encapsulating the drug within the lipid matrix can protect it from enzymatic and pH-dependent degradation in the gastrointestinal tract.

-

Lymphatic Uptake: For highly lipophilic drugs, formulation with lipids can promote their absorption into the lymphatic system, thereby bypassing first-pass metabolism in the liver.[11] This is particularly advantageous for drugs that are extensively metabolized by the liver.

-

Interaction with Enterocytes: Lipid-based nanoparticles like SLNs and NLCs can be taken up by enterocytes through endocytosis (clathrin- and caveolae-mediated pathways), facilitating the intracellular delivery of the encapsulated drug.[1][2]

Proposed Cellular Uptake and Transport of Lipid Nanoparticles

References

- 1. Solid lipid nanoparticles as intracellular drug transporters: an investigation of the uptake mechanism and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Augmented Oral Bioavailability and Prokinetic Activity of Levosulpiride Delivered in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIPID BASED DRUG DELIVERY SYSTEM: CLASSIFICATION, DRUG TRANSPORT ACROSS ENTEROCYTE, ROLE OF LIPID CHAIN LENGTH IN SUPPRESSION OF BODY FAT ACCUMULATION | Semantic Scholar [semanticscholar.org]

- 9. Preparation, characterization, and in vivo study of rhein solid lipid nanoparticles for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent progress in nanotechnology-based drug carriers for celastrol delivery - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM00639H [pubs.rsc.org]

- 11. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Complexity: An In-depth Technical Guide to the Polymorphic Behavior of Precirol ATO 5

For Researchers, Scientists, and Drug Development Professionals

Precirol® ATO 5, a glyceryl palmitostearate, is a widely utilized lipid excipient in the pharmaceutical industry, valued for its role in taste masking, lubrication, and the formulation of sustained-release solid dosage forms. Its functionality, however, is intrinsically linked to its solid-state properties, particularly its polymorphic behavior. This technical guide delves into the complex world of this compound's crystalline forms, providing a comprehensive overview of its thermal behavior, crystallographic characteristics, and the analytical techniques employed for their investigation. Understanding and controlling the polymorphism of this compound ATO 5 is paramount for ensuring product performance, stability, and batch-to-batch consistency in drug development.

The Polymorphic Nature of this compound ATO 5

Triglycerides, the primary components of this compound ATO 5, are known to exist in different crystalline forms, or polymorphs, most commonly designated as α, β', and β. These polymorphs exhibit distinct melting points, thermodynamic stabilities, and crystallographic arrangements. The stable β form is characterized by a more ordered, triclinic sub-cell packing, leading to a higher melting point and greater stability. In contrast, the α form is the least stable, with a hexagonal sub-cell, while the β' form, with an orthorhombic sub-cell, possesses intermediate stability.

The polymorphic state of this compound ATO 5 is highly dependent on its thermal history, including heating and cooling rates, as well as storage conditions (aging). Upon solidification from a melt, this compound tends to crystallize in a less stable form, which can then transition to more stable forms over time. This transformation can significantly impact the physicochemical properties of the final drug product.

Quantitative Thermal and Crystallographic Data

The polymorphic behavior of this compound ATO 5 can be quantitatively assessed using various analytical techniques. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are the primary tools for elucidating its thermal transitions and crystalline structure.

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the temperatures at which polymorphic transitions and melting occur, along with the associated enthalpy changes. The table below summarizes key thermal events observed for this compound ATO 5 from various studies. The presence of multiple melting endotherms or shoulders in a DSC thermogram is a strong indicator of polymorphism.

| Thermal Event | Observed Temperature (°C) | Enthalpy (J/g) | Notes |

| Crystallization Peak | 51.8[1] | Not Reported | Observed upon cooling from the melt. |

| Melting Endotherm | 56.6[2] | 97.3[2] | Sharp endothermic peak. |

| Melting Endotherm | 59.03[3] | Not Reported | Sharp melting peak. |

| Melting Endotherm | 61.0[1] | Not Reported | Observed during the second heating cycle. |

| Melting Endotherm | 65.0[4] | Not Reported | --- |

| Melting Endotherm | 67.8 (with a shoulder at 65°C)[2] | Not Reported | Diffuse melting indicative of multiple polymorphs. |

| Melting Endotherm | 71.4[1] | Not Reported | Observed after the first heating cycle. |

Powder X-ray Diffraction (PXRD) Data

PXRD provides a unique "fingerprint" of the crystalline structure of this compound ATO 5, with different polymorphs yielding distinct diffraction patterns. The following table summarizes the characteristic PXRD peaks reported for this compound ATO 5.

| 2θ (degrees) | d-spacing (Å) | Associated Polymorphic State/Condition |

| 2.16 | 40.87 | Small-angle peak[5] |

| 5.25 | 16.81 | Small-angle peak[5] |

| ~15 - 25 | - | Multiple peaks observed in aged this compound[2] |

| 19.21 | 4.62 | Characteristic peak[4] |

| ~21 | ~4.23 | Single peak in freshly solidified this compound[2] |

| 21.2 | 4.19 | Characteristic peak[5] |

| 23.79 | 3.74 | Characteristic peak[4] |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points, transition temperatures, and enthalpies of the different polymorphic forms of this compound ATO 5.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound ATO 5 into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 90°C at a controlled rate (e.g., 5 or 10°C/min) to erase its previous thermal history.

-

Hold at 90°C for 5 minutes.

-

Cool the sample from 90°C to 0°C at a controlled rate (e.g., 10°C/min) to observe crystallization.

-

Hold at 0°C for 5 minutes.

-

Reheat the sample from 0°C to 90°C at a controlled rate (e.g., 5 or 10°C/min) to observe the melting of the recrystallized form(s).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic (melting) or exothermic (crystallization) events.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline structure and differentiate between the polymorphic forms of this compound ATO 5.

Methodology:

-

Sample Preparation: Place a sufficient amount of this compound ATO 5 powder onto a sample holder and gently flatten the surface to ensure a level plane.

-

Instrument Setup: Mount the sample holder in the PXRD instrument.

-

Data Acquisition:

-

Use a Cu Kα radiation source.

-

Scan the sample over a 2θ range of 2° to 40°.

-

Set the step size and scan speed to ensure adequate data resolution (e.g., 0.02° step size and a scan speed of 1°/min).

-

-

Data Analysis: Analyze the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with known patterns for different triglyceride polymorphs to identify the form(s) present in the sample.

Hot-Stage Microscopy (HSM)

Objective: To visually observe the melting, recrystallization, and polymorphic transformations of this compound ATO 5 as a function of temperature.

Methodology:

-

Sample Preparation: Place a small amount of this compound ATO 5 on a microscope slide and cover with a coverslip.

-

Instrument Setup: Mount the slide onto the hot stage of a polarized light microscope.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10°C/min) while observing the changes in morphology, such as melting and changes in birefringence.

-

After complete melting, cool the sample at a controlled rate to observe the recrystallization process.

-

Reheat the sample to observe any solid-state transitions between different polymorphic forms.

-

-

Data Analysis: Record images and videos of the thermal events. Correlate the observed changes with the data obtained from DSC to gain a comprehensive understanding of the polymorphic behavior.

Visualizing Polymorphic Behavior and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows in the investigation of this compound's polymorphism.

Caption: Polymorphic transitions of this compound ATO 5.

Caption: Experimental workflow for DSC analysis.

Caption: Experimental workflow for PXRD analysis.

Conclusion

The polymorphic behavior of this compound ATO 5 is a critical attribute that influences its performance as a pharmaceutical excipient. A thorough understanding of its different crystalline forms and their transitions is essential for the development of robust and reliable drug products. By employing analytical techniques such as DSC, PXRD, and HSM, researchers and formulation scientists can effectively characterize and control the solid-state properties of this compound ATO 5, ultimately leading to improved product quality and therapeutic efficacy. This guide provides a foundational understanding and practical methodologies to aid in the investigation of this important excipient.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solid lipid-based nanoparticulate system for sustained release and enhanced in-vitro cytotoxic effect of 5-fluorouracil on skin Melanoma and squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid Lipid Nanoparticles Administering Antioxidant Grape Seed-Derived Polyphenol Compounds: A Potential Application in Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Precirol® ATO 5 in Sustained-Release Matrix Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precirol® ATO 5, a glyceryl palmitostearate, is a versatile lipid excipient widely utilized in the pharmaceutical industry for the formulation of sustained-release oral solid dosage forms.[1][2] Its hydrophobic nature and low HLB value of 2 make it an effective matrix-forming agent, capable of controlling the release of both water-soluble and poorly soluble active pharmaceutical ingredients (APIs).[1][3] This document provides detailed application notes and protocols for the development of sustained-release matrix tablets using this compound® ATO 5 through common manufacturing techniques such as melt granulation and direct compression.[4][5]

This compound® ATO 5 forms an inert matrix from which the drug is slowly released via diffusion and/or erosion.[4] It is a fine white powder with a melting point between 50-60°C, making it suitable for various manufacturing processes, including hot-melt extrusion and granulation.[1][5] Its established safety profile is supported by its GRAS status and inclusion in approved pharmaceutical products.[5]

Key Physicochemical Properties of this compound® ATO 5

| Property | Value | Reference |

| Chemical Name | Glyceryl Palmitostearate | [1] |

| USP NF Name | Glyceryl Distearate | [5] |

| EP Name | Glycerol Distearate (Type I) | [5] |

| Melting Point | 50 - 60 °C | [5] |

| HLB Value | 2 | [1][3] |

| Physical Form | Fine white powder | [1] |

Experimental Protocols

Protocol 1: Sustained-Release Matrix Tablets by Melt Granulation

Melt granulation is a suitable technique for preparing dense granules with good flowability, leading to tablets with uniform weight and content.[6][7] This method involves melting this compound® ATO 5 to act as a binder for the API and other excipients.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

This compound® ATO 5

-

Diluent (e.g., Lactose, Microcrystalline Cellulose)

-

Release modifier (optional, e.g., a hydrophilic polymer)

-

High-shear mixer or planetary mixer with heating capabilities

-

Sieve

-

Tablet press

-

Dissolution testing apparatus (USP Type II - Paddle)

Procedure:

-

Blending: Dry blend the API and other excipients (excluding this compound® ATO 5) in the mixer for 10-15 minutes to ensure a homogenous mixture.

-

Melting and Granulation: Heat the powder blend to a temperature approximately 10-15°C above the melting point of this compound® ATO 5 (around 75°C) while continuously mixing.[3] Add the this compound® ATO 5 to the heated blend and continue mixing until it melts and forms granules.

-